Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to a series of reactions to introduce the boronic ester group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the formation of carbon-carbon bonds .
Biology and Medicine: The compound is also valuable in the development of pharmaceuticals. It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity and stability make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism by which Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness: What sets Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate apart from similar compounds is its specific structure, which includes a pyrrolo[2,3-c]pyridine core. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications .
Properties
Molecular Formula |
C18H25BN2O4 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-9-8-12-13(10-20-11-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
InChI Key |
LIDKXEVWJGERKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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